molecular formula C26H25N3O4S B266804 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B266804
M. Wt: 475.6 g/mol
InChI Key: KYNZZLCGEIJTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
The compound 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell damage. The compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The compound 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting target for research. The compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain assays.

Future Directions

There are several future directions for research on 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide. One direction is to study the compound's effects on other signaling pathways and enzymes, such as the MAPK pathway and matrix metalloproteinases. Another direction is to study the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide involves the reaction of 3-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-quinolinethiol with 3-methylphenylacetyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The compound 2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Product Name

2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H25N3O4S/c1-15-5-3-6-17(11-15)28-23(32)14-34-26-18(13-27)24(16-9-10-20(30)22(12-16)33-2)25-19(29-26)7-4-8-21(25)31/h3,5-6,9-12,24,29-30H,4,7-8,14H2,1-2H3,(H,28,32)

InChI Key

KYNZZLCGEIJTPF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C#N

Origin of Product

United States

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